4-Benzyloxyindazole-3-carboxaldehyde
Overview
Description
4-Benzyloxyindazole-3-carboxaldehyde is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.27 g/mol . It is used in various chemical reactions and has potential applications in different fields of chemistry .
Molecular Structure Analysis
The molecular structure of 4-Benzyloxyindazole-3-carboxaldehyde consists of a benzyl group attached to an indazole ring at the 4-position and a carboxaldehyde group at the 3-position . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Benzyloxyindazole-3-carboxaldehyde include a molecular weight of 252.27 g/mol . Other properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .
Scientific Research Applications
Antimicrobial Activity The derivative of 4-Benzyloxyindazole-3-carboxaldehyde has shown promising antimicrobial activities. Salman et al. (2015) synthesized various indole derivatives, including those related to 4-Benzyloxyindazole-3-carboxaldehyde, and tested them for antimicrobial efficacy. Their findings suggest that these compounds exhibit high antimicrobial activities, highlighting their potential in developing new antimicrobial agents Salman, A., Mahmoud, N. A., Abdel-Aziem, A., Mohamed, M., & Elsisi, D. M. (2015).
Future Directions
The future directions of 4-Benzyloxyindazole-3-carboxaldehyde and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. This could include the development of new synthetic methods, investigation of novel reactions, and exploration of potential biological activities .
properties
IUPAC Name |
4-phenylmethoxy-2H-indazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-9-13-15-12(16-17-13)7-4-8-14(15)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZAYBCPLBJJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=NNC(=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxyindazole-3-carboxaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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